molecular formula C10H6F3NOS B12974313 1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone

1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone

Cat. No.: B12974313
M. Wt: 245.22 g/mol
InChI Key: GLPOVVWRJUFGBN-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of 1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenethiol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dimethylformamide (DMF) and a base such as sodium hydride.

    Synthetic Route:

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and pressures.

    Major Products: The major products of these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

    Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their function and subsequent biological responses.

Comparison with Similar Compounds

1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(Trifluoromethyl)benzothiazole, 6-(Trifluoromethyl)benzothiazole, and 1-(2-(Trifluoromethyl)benzothiazol-4-yl)ethanone share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group at the 2-position of the benzothiazole ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6F3NOS

Molecular Weight

245.22 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]ethanone

InChI

InChI=1S/C10H6F3NOS/c1-5(15)6-2-3-7-8(4-6)16-9(14-7)10(11,12)13/h2-4H,1H3

InChI Key

GLPOVVWRJUFGBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)C(F)(F)F

Origin of Product

United States

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